5-amino-1-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a chlorophenylmethyl group, and a dimethylphenyl group attached to the triazole ring, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Substituents: The chlorophenylmethyl and dimethylphenyl groups are introduced through substitution reactions, often using reagents like chloromethyl benzene and dimethyl aniline.
Amidation: The carboxamide group is introduced through an amidation reaction, typically using amine derivatives and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Amino Triazoles: Compounds with amino groups attached to the triazole ring.
Chlorophenyl Triazoles: Compounds with chlorophenyl groups attached to the triazole ring.
Uniqueness
5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18ClN5O |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c1-11-7-12(2)9-15(8-11)21-18(25)16-17(20)24(23-22-16)10-13-3-5-14(19)6-4-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
WNQWOYKOFOBQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.